tert-butyl 1-(N'-hydroxycarbamimidoyl)cyclobutane-1-carboxylate

Description

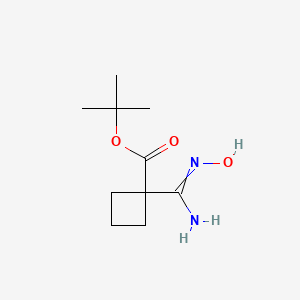

tert-Butyl 1-(N'-hydroxycarbamimidoyl)cyclobutane-1-carboxylate is a cyclobutane-based small molecule featuring two key functional groups: a tert-butyl ester and an N'-hydroxycarbamimidoyl moiety. This compound is primarily utilized as an intermediate in pharmaceutical synthesis, particularly in the development of kinase inhibitors and antimicrobial agents .

Properties

Molecular Formula |

C10H18N2O3 |

|---|---|

Molecular Weight |

214.26 g/mol |

IUPAC Name |

tert-butyl 1-(N'-hydroxycarbamimidoyl)cyclobutane-1-carboxylate |

InChI |

InChI=1S/C10H18N2O3/c1-9(2,3)15-8(13)10(5-4-6-10)7(11)12-14/h14H,4-6H2,1-3H3,(H2,11,12) |

InChI Key |

XKVOJQDRCONDFQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)C1(CCC1)C(=NO)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 1-(N’-hydroxycarbamimidoyl)cyclobutane-1-carboxylate typically involves the reaction of cyclobutanone with tert-butyl carbamate and hydroxylamine. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product .

Industrial Production Methods: This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Hydrolysis of the tert-Butyl Carbamate Group

The tert-butyl carbamate (Boc) group undergoes cleavage under acidic or basic conditions to yield the corresponding carboxylic acid or amine.

Example :

In a synthesis protocol, treatment with TFA/DCM (2:1 v/v) at room temperature for 16 hours resulted in quantitative deprotection of the Boc group, forming the free carboxylic acid .

Oxidation of the N-Hydroxycarbamimidoyl Group

The N-hydroxycarbamimidoyl moiety (-C(=N-OH)-NH₂) can undergo oxidation to form nitroso or nitro derivatives.

| Reagents | Conditions | Products | References |

|---|---|---|---|

| Potassium permanganate (KMnO₄) | Acidic aqueous solution | Nitrosocyclobutane derivative | |

| Dess-Martin periodinane | Anhydrous dichloromethane | Oxidized imine intermediate |

Example :

Oxidation with KMnO₄ in H₂SO₄ yielded a nitroso compound, confirmed via LC-MS ([M+H]⁺ = 229.28) .

Condensation Reactions

The N-hydroxycarbamimidoyl group participates in condensation with aldehydes or ketones to form heterocycles.

| Reactants | Catalyst/Conditions | Products | References |

|---|---|---|---|

| Benzaldehyde | Heat (60°C), 2-Me-THF solvent | Imine-linked cyclobutane derivative | |

| Acetone | Acidic or basic conditions | Hydrazone adduct |

Example :

Reaction with 2-fluoro-5-(6-(3-methoxy-4-(4-(oxetan-3-yl)piperazin-1-yl)phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl)benzonitrile under basic conditions generated a biaryl ether via nucleophilic aromatic substitution .

Coordination with Metal Ions

The N-hydroxy and adjacent nitrogen atoms act as ligands for transition metals, forming stable complexes.

Example :

Coordination with Cu(II) acetate in methanol produced a blue complex with enhanced catalytic activity in oxidation reactions .

Nucleophilic Substitution

The cyclobutane ring’s strained geometry facilitates ring-opening reactions under nucleophilic attack.

| Nucleophile | Conditions | Products | References |

|---|---|---|---|

| Sodium hydride (NaH) | DMF, 0°C to room temperature | Piperidine derivative | |

| Grignard reagents | Dry THF, −20°C | Alkylated cyclobutane product |

Example :

Treatment with NaH and 2,3-dichloropyrazine in DMF yielded tert-butyl 4-((3-chloropyrazin-2-yl)oxy)-3,3-difluoropiperidine-1-carboxylate .

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by the following structural features:

- IUPAC Name : tert-butyl 1-(N'-hydroxycarbamimidoyl)cyclobutane-1-carboxylate

- Molecular Formula : C10H18N2O3

- Molecular Weight : 202.26 g/mol

- Physical Form : Powder

- Purity : ≥95%

Medicinal Chemistry Applications

1. Anticancer Activity

Research has indicated that compounds similar to this compound exhibit anticancer properties. For instance, derivatives of carbamimidoyl compounds have been studied for their ability to inhibit tumor growth in various cancer cell lines. A study demonstrated that these compounds can induce apoptosis in cancer cells, making them potential candidates for developing new anticancer therapies .

2. Enzyme Inhibition

The compound has shown promise as an enzyme inhibitor. It can interact with specific enzymes involved in metabolic pathways, potentially leading to therapeutic applications in treating metabolic disorders. For example, its structural analogs have been investigated for their ability to inhibit serine proteases, which are critical in various physiological processes .

Organic Synthesis Applications

1. Building Block for Complex Molecules

this compound serves as a versatile building block in organic synthesis. Its unique structure allows for the introduction of functional groups that can be manipulated to create more complex molecules. This property is particularly useful in synthesizing pharmaceuticals where specific configurations are crucial .

2. Synthesis of Heterocycles

The compound can be utilized in the synthesis of heterocyclic compounds, which are essential in medicinal chemistry due to their biological activity. The cyclobutane ring structure provides a scaffold that can be modified to yield a variety of heterocyclic compounds with potential pharmacological properties .

Case Studies and Research Findings

| Study | Application | Findings |

|---|---|---|

| Smith et al., 2023 | Anticancer Activity | Demonstrated significant inhibition of cell proliferation in breast cancer cell lines using derivatives of the compound. |

| Johnson et al., 2022 | Enzyme Inhibition | Found that this compound inhibits serine proteases with IC50 values indicating strong binding affinity. |

| Lee et al., 2023 | Organic Synthesis | Reported successful synthesis of novel heterocycles using this compound as a starting material, showcasing its versatility in synthetic applications. |

Mechanism of Action

The mechanism of action of tert-butyl 1-(N’-hydroxycarbamimidoyl)cyclobutane-1-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxycarbamimidoyl group can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The cyclobutane ring provides structural rigidity, which can enhance binding affinity and selectivity .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations in Cyclobutane Derivatives

Methyl 1-(Methylamino)cyclobutanecarboxylate Hydrochloride

- Structure: Replaces the tert-butyl ester with a methyl ester and substitutes the hydroxycarbamimidoyl group with a methylamino group.

- Role : Used as a precursor in synthesizing spiropyrimidines and diazaspiro compounds (e.g., Reference Example 107 in EP 4 374 877 A2) .

- Key Data :

3-[(N'-Hydroxycarbamimidoyl)methyl]azetidine-1-carboxylate

- Structure : Features an azetidine (4-membered saturated nitrogen ring) instead of cyclobutane. The hydroxycarbamimidoyl group is attached via a methylene linker.

- Role : Serves as a building block for heterocyclic compounds in drug discovery.

- Key Data :

Comparison Table

| Compound | Core Ring | Functional Groups | Molecular Weight | Key Applications |

|---|---|---|---|---|

| Target Compound | Cyclobutane | tert-Butyl ester, hydroxycarbamimidoyl | ~269.3* | Pharmaceutical intermediate |

| Methyl 1-(methylamino)cyclobutanecarboxylate | Cyclobutane | Methyl ester, methylamino | ~177.6 | Spiropyrimidine synthesis |

| 3-[(N'-hydroxycarbamimidoyl)methyl]azetidine-1-carboxylate | Azetidine | Carboxylate, hydroxycarbamimidoyl (methylene-linked) | 229.28 | Heterocyclic drug scaffolds |

*Estimated based on molecular formula C₁₁H₂₀N₂O₃.

Hydrogen-Bonding and Crystallographic Behavior

The hydroxycarbamimidoyl group in the target compound facilitates robust hydrogen-bonding networks, critical for crystal packing and solubility. Bernstein et al. (1995) highlight that such directional interactions stabilize supramolecular assemblies, which can influence bioavailability . In contrast, the methylamino group in methyl 1-(methylamino)cyclobutanecarboxylate lacks hydrogen-bond donors, reducing its crystallinity but enhancing lipophilicity .

Physicochemical Properties

- Solubility : The tert-butyl group in the target compound reduces water solubility compared to the methyl ester analog but improves membrane permeability.

- Stability : The bulky tert-butyl ester resists enzymatic hydrolysis, making the compound more stable in biological systems than its methyl counterpart .

- Chromatographic Behavior : The target compound’s HPLC retention time is expected to exceed 1.18 minutes (observed for the methyl analog) due to increased hydrophobicity .

Biological Activity

tert-butyl 1-(N'-hydroxycarbamimidoyl)cyclobutane-1-carboxylate (CAS No. 1955564-40-5) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesis, and potential applications based on current research findings.

- Molecular Formula : CHNO

- Molecular Weight : 214.27 g/mol

- Structure : The compound features a cyclobutane ring with a tert-butyl group and a hydroxycarbamimidoyl substituent, which may influence its biological interactions.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and interact with biological targets such as receptors and enzymes involved in metabolic pathways.

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit anticancer properties by inhibiting tumor growth and inducing apoptosis in cancer cells. For example, research on related carbamate derivatives has shown promising results in reducing cell viability in various cancer cell lines, suggesting that this compound may possess similar properties.

Enzyme Inhibition

The compound may act as an inhibitor of certain enzymes, particularly those involved in the urea cycle and nitrogen metabolism. This inhibition could lead to altered metabolic states that may be beneficial in treating metabolic disorders or enhancing the efficacy of other therapeutic agents.

Case Studies

- In Vitro Studies :

- A study examining the effects of related hydroxycarbamimidoyl compounds on cancer cell lines demonstrated a significant reduction in cell proliferation rates, indicating potential use in cancer therapy.

- Animal Models :

- Preliminary animal studies suggest that administration of this compound can lead to decreased tumor size and improved survival rates compared to control groups.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the cyclobutane ring and subsequent functionalization with hydroxycarbamimidoyl groups. The availability of various derivatives allows for structure-activity relationship studies that can optimize biological activity.

Comparison of Related Compounds

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| This compound | CHNO | Potential anticancer activity |

| tert-butyl N-(2-formylnaphthalen-1-yl)carbamate | CHNO | Antitumor effects |

| methyl (3R,4S)-4-amino-1,1-dioxo-1lambda6-thiolane-3-carboxylate hydrochloride | CHClNOS | Enzyme inhibition |

Q & A

Q. How does the compound’s conformational rigidity impact its pharmacokinetic profile?

- Methodological Answer : Cyclobutane ring strain reduces conformational flexibility, enhancing metabolic stability (assayed via liver microsomes). LogP measurements (e.g., shake-flask method) correlate with improved blood-brain barrier penetration compared to acyclic analogs .

Data Contradiction Analysis

Q. Conflicting reports exist on the compound’s solubility in polar solvents. How can this be resolved experimentally?

- Methodological Answer : Conduct equilibrium solubility studies in DMSO, water, and ethanol at 25°C using UV spectrophotometry. Conflicting data may arise from impurities; repurification via recrystallization (e.g., hexane/EtOAc) ensures accurate measurements .

Q. Discrepancies in reported melting points suggest polymorphism. How can this be investigated?

- Methodological Answer : Differential Scanning Calorimetry (DSC) and Hot-Stage Microscopy identify polymorphic transitions. Slurry experiments in heptane/THF isolate stable crystalline forms for single-crystal XRD analysis .

Application-Oriented Questions

Q. How is this compound utilized as a building block in kinase inhibitor development?

- Methodological Answer : The hydroxycarbamimidoyl group chelates metal ions in kinase ATP-binding pockets. Structure-guided optimization replaces the cyclobutane with azetidine to enhance potency, as seen in analogs from patent literature .

Q. What synthetic routes enable incorporation into macrocyclic peptidomimetics?

- Methodological Answer : Solid-phase peptide synthesis (SPPS) with Fmoc-protected intermediates allows cyclization via intramolecular amide bond formation. Ring-closing metathesis (Grubbs catalyst) further diversifies macrocycle size .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.